molecular formula C11H15N B3074263 [(3-Methylphenyl)methyl](prop-2-en-1-yl)amine CAS No. 1019537-23-5

[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3074263
CAS No.: 1019537-23-5
M. Wt: 161.24 g/mol
InChI Key: XRUGGEAENKRCTF-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylamine is a secondary amine characterized by a benzyl group substituted with a methyl group at the 3-position of the aromatic ring and an allyl (prop-2-en-1-yl) group attached to the nitrogen atom. The compound is of interest in medicinal and synthetic chemistry due to its structural versatility, enabling modifications for targeted biological activity or material applications. It is commercially available (e.g., CymitQuimica product code 10-F523176) and typically synthesized via alkylation or reductive amination protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUGGEAENKRCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzyl chloride with allylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of allylamine attacks the benzyl chloride, displacing the chloride ion and forming the desired product.

    Starting Materials: 3-methylbenzyl chloride and allylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-Methylphenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, other derivatives.

Scientific Research Applications

(3-Methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Methylphenyl)methylamine with analogous allylamines, focusing on substituent effects, synthesis methods, and biological relevance.

Substituent Variations on the Aromatic Ring
Compound Name Substituent(s) on Benzyl Group Molecular Formula Key Properties/Applications Reference(s)
(3-Methylphenyl)methylamine 3-methyl C11H15N Intermediate in drug design; commercial availability.
1-(3-Bromophenyl)ethylamine 3-bromo, ethyl linker C12H16BrN Potential halogenated pharmacophore; used in cross-coupling reactions.
(3-Methoxyphenyl)methylamine 3-methoxy C11H17NO Enhanced electron density; explored for cholinesterase inhibition.
Benzyl({[3-(benzyloxy)phenyl]methyl})(prop-2-en-1-yl)amine 3-benzyloxy C24H25NO Bulky substituent for steric effects; tested in enzyme inhibition studies.

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase aromatic ring reactivity, influencing binding affinity in enzyme inhibition .
  • Steric bulk (e.g., benzyloxy) can hinder molecular interactions but improve selectivity in targeted therapies .
Variations in the Allyl Group
Compound Name Allyl Group Modification Molecular Formula Synthesis Method Applications Reference(s)
(3-Methylphenyl)methylamine Unmodified allyl C11H15N Alkylation with allyl bromide Generic amine precursor.
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine Propargyl (C≡C) instead of allyl C16H13FN Pd-catalyzed coupling Alkyne-based click chemistry substrates.
2-(5-Methoxyindol-3-yl)ethyl(prop-2-en-1-yl)amine Indole-ethyl-allyl hybrid C15H20N2O Reductive amination Psychoactive compound derivatives.

Key Observations :

  • Propargyl groups enable participation in click chemistry, expanding utility in bioconjugation .
  • Hybrid structures (e.g., indole-allyl) exhibit serotonin receptor affinity, relevant to neuropharmacology .
Spectroscopic Characterization
  • NMR : Allyl protons in (3-Methylphenyl)methylamine resonate at δ 5.1–5.3 (CH2=CH–), while aromatic protons appear as a multiplet at δ 6.8–7.2 .
  • HRMS: Molecular ion peaks align with theoretical masses (e.g., m/z 151.21 for C9H13NO in furan derivatives) .

Biological Activity

The compound (3-Methylphenyl)methylamine, a derivative of phenethylamine, has garnered interest due to its potential biological activities. Its structure, characterized by a methyl group on the phenyl ring and an allyl amine moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-Methylphenyl)methylamine is C12H17NC_{12}H_{17}N, with a structural representation as follows:

  • SMILES : CC1=CC(=CC=C1)CNCC(C)=C
  • InChIKey : DRVVGYSIQIUGRR-UHFFFAOYSA-N

This compound features a prop-2-en-1-yl group attached to a methyl-substituted phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of (3-Methylphenyl)methylamine is believed to be mediated through its interaction with neurotransmitter systems. It may act as a modulator of neurotransmitter receptors, particularly in the central nervous system. The allyl group can enhance binding affinity to certain receptors, potentially affecting neurotransmission dynamics.

1. Neuropharmacological Effects

Research indicates that compounds similar to (3-Methylphenyl)methylamine can exhibit significant neuropharmacological effects. These include:

  • Dopaminergic Activity : Compounds in this class may affect dopamine receptors, influencing mood and cognitive functions.
  • Serotonergic Modulation : Similar structures have shown potential in modulating serotonin pathways, which could be beneficial in treating depression and anxiety disorders.

2. Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research has indicated that certain analogs can inhibit tumor growth through various mechanisms, including:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed.
  • Inhibition of Cell Proliferation : Compounds have shown the ability to reduce cell division rates in tumor cells.

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer effects of structurally related compounds. The findings demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression. This indicates a potential therapeutic application for (3-Methylphenyl)methylamine in oncology .

Case Study 2: Neuropharmacological Assessment

Another research effort focused on the neuropharmacological profile of similar compounds. The study utilized behavioral assays to assess the impact on anxiety-like behaviors in rodent models. Results indicated that these compounds could significantly reduce anxiety behaviors, suggesting efficacy as anxiolytics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(4-Methylphenyl)methylamineMethyl group on phenylAntidepressant properties
(3-Fluorophenyl)methylamineFluorine substitutionEnhanced binding affinity
(4-Ethylphenyl)methylamineEthyl group instead of methylPotential anticancer activity

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of functional groups in pharmacological effects.

Q & A

Q. What synthetic routes are available for (3-Methylphenyl)methylamine, and how can reaction yields be optimized?

The compound is synthesized via alkylation reactions , where 3-methylbenzylamine reacts with prop-2-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) at room temperature . Yield optimization requires careful control of stoichiometry, solvent purity, and reaction time. Catalytic methods, such as palladium-mediated coupling (e.g., PdCl₂(PPh₃)₂ with CuI), can enhance selectivity for propargylic amine derivatives, though this may require inert conditions .

Q. Which spectroscopic techniques are critical for characterizing (3-Methylphenyl)methylamine?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the allyl (prop-2-en-1-yl) group (δ 5.0–5.8 ppm for vinyl protons) and the 3-methylphenyl moiety (aromatic protons at δ 6.7–7.2 ppm) .
  • IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (e.g., [M+H]+ ion) .

Q. How do the alkyne and alkene functional groups influence the compound’s reactivity?

The allyl group participates in electrophilic additions (e.g., bromination) and cycloadditions (e.g., Diels-Alder), while the amine group enables nucleophilic substitutions or Schiff base formation. The 3-methylphenyl substituent sterically hinders some reactions, requiring tailored conditions (e.g., elevated temperatures for reductions) .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed syntheses of analogous propargylic amines?

Pd⁰/Pd²⁺ cycles facilitate oxidative coupling between aryl halides and alkynes. For example, PdCl₂(PPh₃)₂ with CuI mediates Sonogashira-like coupling, forming C-C bonds between aryl iodides and terminal alkynes. The amine group acts as a directing group, influencing regioselectivity . Competing pathways (e.g., homocoupling) are minimized using excess amine or ligand tuning .

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, distinguishing between isomeric forms (e.g., E/Z configurations of the allyl group). For example, SHELX programs resolve torsional angles in similar amines, confirming spatial arrangements of the 3-methylphenyl and allyl groups . WinGX software suites aid in data processing and validation .

Q. What strategies address contradictory biological activity data in structurally related amines?

For MAO inhibition studies (e.g., Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine), discrepancies arise from assay conditions (e.g., enzyme isoform specificity or substrate concentration). Dose-response curves and molecular docking simulations (e.g., AutoDock Vina) clarify binding affinities and competitive inhibition mechanisms .

Q. How do steric and electronic effects of the 3-methylphenyl group impact synthetic scalability?

The methyl group increases steric bulk, slowing nucleophilic attacks but stabilizing intermediates. Industrial-scale reactions may require flow chemistry systems to maintain temperature control and prevent byproducts (e.g., dimerization of allyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine
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[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine

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